(3Aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
(3Aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Brand Name:
Vulcanchem
CAS No.:
1755-01-7
VCID:
VC0155271
InChI:
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1
SMILES:
C1C=CC2C1C3CC2C=C3
Molecular Formula:
C10H12
Molecular Weight:
132.2 g/mol
(3Aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
CAS No.: 1755-01-7
Main Products
VCID: VC0155271
Molecular Formula: C10H12
Molecular Weight: 132.2 g/mol
CAS No. | 1755-01-7 |
---|---|
Product Name | (3Aalpha,4alpha,7alpha,7aalpha)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene |
Molecular Formula | C10H12 |
Molecular Weight | 132.2 g/mol |
IUPAC Name | (1R,2S,6R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene |
Standard InChI | InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1 |
Standard InChIKey | HECLRDQVFMWTQS-QCLAVDOMSA-N |
Isomeric SMILES | C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 |
SMILES | C1C=CC2C1C3CC2C=C3 |
Canonical SMILES | C1C=CC2C1C3CC2C=C3 |
Synonyms | dicyclopentadiene |
PubChem Compound | 10176158 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume